N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group, a chloro group, and a fluoro group attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazoles, have been found to interact with various proteins and enzymes
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes . The compound may also interact intracellularly with its targets .
Biochemical Pathways
Related compounds have been found to cause dna damage, potentially through the formation of dna adducts . This suggests that the compound may interfere with DNA replication and transcription processes.
Result of Action
Related compounds have been found to cause dna damage , which could lead to cell death or altered cell function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide typically involves the reaction of 4-aminophenylamine with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Nitroso or nitro derivatives of the aminophenyl group.
Reduction Products: Aniline derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-2-chlorobenzamide
- N-(4-Aminophenyl)-4-fluorobenzamide
- N-(4-Aminophenyl)-2,4-dichlorobenzamide
Uniqueness
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUMPRZZGVUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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